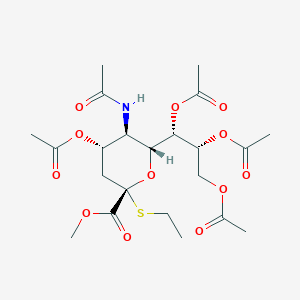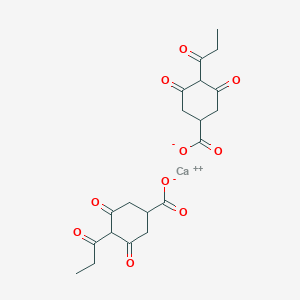![molecular formula C7H18Cl2N2O B054842 [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 111511-91-2](/img/structure/B54842.png)
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acyclic polyamines, which may share synthesis pathways with [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, involves procedures such as cation-exchange chromatography and selective complexation. These methods have been applied for the isolation of pure hydrochloride salts from crude amine mixtures, highlighting efficient alternatives to conventional extraction and distillation methods (Geue & Searle, 1983).
Molecular Structure Analysis
Analyzing the molecular structure of compounds similar to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, studies have designed scaffolds to stabilize specific molecular conformations, as seen in research involving tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, demonstrating the importance of molecular structure in determining chemical behavior and potential applications (Bucci et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds structurally related to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride includes a range of reactions, such as 1,3-dipolar cycloaddition, forming products with distinct properties based on the reactants and conditions used. These reactions highlight the versatile nature of aminomethylated compounds in synthesizing complex molecular structures (Younas, Hallaoui, & Anouar, 2014).
Applications De Recherche Scientifique
Anticonvulsant Agents
A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The compounds exhibited seizures protection in various models, suggesting potential applications in developing treatments for epilepsy or seizure disorders (Pandey & Srivastava, 2011).
Structural Probes for Receptor Binding Sites
Shah et al. (2010) synthesized and analyzed 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs to determine steric tolerance in 5-HT2A and H1 receptor binding sites. The findings contribute to understanding receptor-ligand interactions, with implications for designing drugs targeting these receptors (Shah et al., 2010).
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) investigated iron(III) complexes with catecholates for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibited significant photocytotoxicity in red light and were ingested in cell nuclei, suggesting applications in cancer therapy and biological imaging (Basu et al., 2014).
Synthesis of Diamides
Aghekyan et al. (2018) explored the condensation of [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with various amines to produce N,N'-disubstituted oxamides and siccinamides. This research highlights the compound's utility in synthesizing complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Aghekyan et al., 2018).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline, including compounds with the [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine structure. These compounds demonstrated moderate to very good antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Propriétés
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-5-7(6-9)1-3-10-4-2-7;;/h1-6,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHCYRMBGZAUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

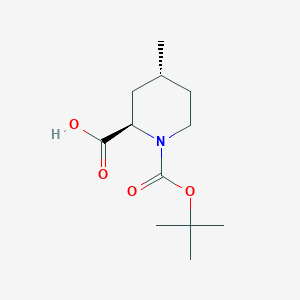

![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
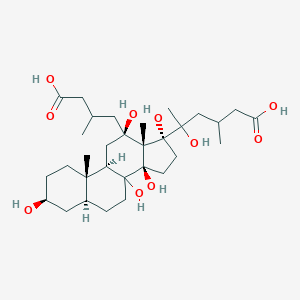




![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
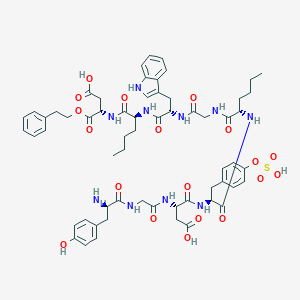
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)

